Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyridine and pyrimidine rings
Preparation Methods
The synthesis of Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions.
Introduction of Functional Groups:
Oxidation and Reduction Reactions: The oxo group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide. Reduction reactions may be employed to selectively reduce certain functional groups if needed.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others. For example, the propylthio group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.
Esterification and Hydrolysis: The ethyl ester group can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for various pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine: If found to have therapeutic effects, the compound could be further developed into a pharmaceutical agent for treating specific diseases or conditions.
Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s functional groups and overall structure play a crucial role in determining its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure and are valuable in organic synthesis and pharmaceutical chemistry.
Tolyl Derivatives: Compounds containing tolyl groups, such as p-tolyl, exhibit similar chemical properties and can undergo similar reactions.
Pyrimidine Derivatives: Other pyrimidine-based compounds may share similar biological activities and synthetic routes.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-12(3)8-10-14)15(13(4)22-18)20(26)27-6-2/h7-10,16H,5-6,11H2,1-4H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKIWDYWWLRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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